2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide

Positional isomerism Target selectivity Cruzipain inhibition

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide (CAS 87762-16-1) is a brominated phenoxyacetamide derivative (C10H12BrNO3, MW 274.11). It features an ortho-bromophenoxy moiety linked via an ether bridge to an N-(2-hydroxyethyl)acetamide tail.

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
CAS No. 87762-16-1
Cat. No. B3058093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide
CAS87762-16-1
Molecular FormulaC10H12BrNO3
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NCCO)Br
InChIInChI=1S/C10H12BrNO3/c11-8-3-1-2-4-9(8)15-7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14)
InChIKeyONGRSLXKJPDCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide (CAS 87762-16-1): Ortho-Bromo Phenoxyacetamide Scaffold for MedChem Diversification


2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide (CAS 87762-16-1) is a brominated phenoxyacetamide derivative (C10H12BrNO3, MW 274.11) . It features an ortho-bromophenoxy moiety linked via an ether bridge to an N-(2-hydroxyethyl)acetamide tail. This compound serves as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry , distinguished from its closest positional isomer—the para-bromo analog (CAS 51837-55-9)—by the ortho substitution pattern that alters both electronic distribution and steric profile on the aromatic ring .

Why 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide Cannot Be Freely Substituted by Its Para-Isomer or Non-Hydroxylated Analogs


In-class phenoxyacetamide derivatives cannot be treated as interchangeable because bromine substitution position (ortho vs. para vs. meta) and the N-alkyl chain identity both profoundly modulate biological target engagement. The ortho-bromo configuration in 2-(2-bromophenoxy)-N-(2-hydroxyethyl)acetamide imposes a distinct dihedral angle between the phenoxy ring and the acetamide plane compared to the para-isomer, altering the spatial presentation of hydrogen-bond donor/acceptor pharmacophores [1]. Published structure-activity relationship (SAR) data on bromophenoxyacetamide analogs confirm that even a single positional shift can change binding potency by orders of magnitude: the para-bromo analog N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide achieves P2Y14R antagonism at IC50 = 0.6 nM [2], whereas the ortho-bromo-bearing N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide targets an entirely different enzyme (cruzipain, IC50 = 800 nM) [3]. The hydroxyethyl amide side chain in the target compound further distinguishes it from simpler N-unsubstituted or N-aryl acetamide analogs by introducing an additional hydrogen-bonding site that can influence solubility, metabolic stability, and target recognition [4].

Quantitative Differentiation Evidence for 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide vs. Closest Structural Analogs


Ortho-Bromo Positional Isomerism: Divergent Biological Target Engagement vs. Para-Bromo Phenoxyacetamide Congeners

The ortho-bromophenoxy scaffold in the target compound is shared with N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide, a confirmed cruzipain inhibitor (IC50 = 800 nM, Trypanosoma cruzi cruzaine expressed in E. coli SG13009, Z-FR-AMC substrate) [1]. In contrast, the para-bromo regioisomer N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide is a potent P2Y14R antagonist (IC50 = 0.6 nM) with no reported cruzipain activity [2]. This orthogonal target selectivity demonstrates that the bromine position is not a trivial substitution but a determinant of which biological target the phenoxyacetamide scaffold can productively engage.

Positional isomerism Target selectivity Cruzipain inhibition P2Y14R antagonism

Hydroxyethyl Amide Side Chain Differentiation: Additional H-Bond Donor/Acceptor vs. Simpler N-Unsubstituted or N-Aryl Acetamide Analogs

The N-(2-hydroxyethyl)acetamide side chain introduces a terminal hydroxyl group (calculated PSA contribution ~20.2 Ų; total PSA = 62.05 Ų) [1] that is absent in simpler analogs such as 2-(2-bromophenoxy)acetamide (MW 230.06, PSA = 55.4 Ų) or N-benzyl-2-(2-bromophenoxy)acetamide. This additional H-bond donor/acceptor site provides an extra synthetic handle for further derivatization (e.g., esterification, oxidation to carboxylic acid, or conjugation) and can enhance aqueous solubility. Within the phenoxyacetamide SAR landscape, halogen substitution on the aromatic ring—particularly bromine—has been shown to favor anticancer and anti-inflammatory activity [2], and the hydroxyethyl tail provides a vector for modulating physicochemical properties without ablating the bromine-dependent pharmacophore.

Hydrogen bonding Ligand efficiency Solubility enhancement Scaffold diversification

Commercial Availability and Purity Specifications: Ortho-Bromo N-Hydroxyethyl Acetamide vs. Para-Bromo Isomer Sourcing Landscape

The target ortho-bromo compound is available from multiple vendors with specified purity grades of 95% (AKSci, Cat. 4761CU) and 98% (Leyan, Cat. 1528386) . Its para-bromo isomer (CAS 51837-55-9) is also commercially available at 95% (Chemenu, Cat. CM313558) and 98% (Leyan) purity levels . Critically, the two isomers are not interchangeable in biological assays, yet both are accessible for comparative studies. The ortho-isomer has been noted as discontinued at certain suppliers (CymitQuimica) , which may affect long-term procurement strategy and underscores the importance of verifying sustainable supply before committing to SAR campaigns based on this scaffold.

Chemical procurement Purity specification Vendor differentiation Ortho-para isomer sourcing

Class-Level Evidence: Halogenated Phenoxyacetamides Demonstrate Consistent Anticancer and Anti-Inflammatory Activity Advantage Over Non-Halogenated Analogs

A systematic SAR study of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives demonstrated that compounds with halogens on the aromatic ring (including bromine-substituted analogs) consistently favor anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, as well as anti-inflammatory activity, compared to non-halogenated counterparts [1]. While the specific target compound 2-(2-bromophenoxy)-N-(2-hydroxyethyl)acetamide was not directly assayed in this study, its structural features (ortho-bromo substitution on the phenoxy ring) place it within the halogen-favored SAR cluster. This class-level evidence supports the rationale for selecting brominated phenoxyacetamides over non-halogenated analogs for oncology or inflammation-focused discovery programs.

Halogen SAR Anticancer activity Anti-inflammatory activity Phenoxyacetamide pharmacophore

α-Glucosidase Inhibition: Bromophenoxy Acetamide Class Activity Demonstrates Superiority Over Acarbose Control

A structurally related bromophenoxyacetamide, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, exhibited significant in vitro α-glucosidase inhibition (IC50 = 10.30 ± 0.25 µg/mL) that surpassed the clinical standard acarbose (IC50 = 12.00 ± 0.10 µg/mL) by approximately 14% [1]. Molecular docking revealed stronger binding affinity for the bromophenoxyacetamide (−10.8 kcal/mol) compared to acarbose (−8.2 kcal/mol), a difference of −2.6 kcal/mol [1]. Although this data is for a para-bromo, N-aryl analog rather than the ortho-bromo, N-hydroxyethyl target compound, it establishes the bromophenoxyacetamide class as a validated α-glucosidase inhibitory chemotype with demonstrated superiority over a clinically used positive control.

α-Glucosidase inhibition Diabetes target Acarbose comparator Bromophenoxy pharmacophore

Cholinesterase Inhibitory Potential: Phenoxyacetamide Scaffold Activity Provides Class-Level Rationale for Ortho-Bromo N-Hydroxyethyl Derivative Exploration

A focused study on 2-phenoxy-N-substituted-acetamide derivatives synthesized and evaluated four compounds for cholinesterase (AChE and BChE) inhibitory activity, confirming that the phenoxyacetamide scaffold is capable of engaging cholinesterase enzymes [1]. Separately, a phenoxyacetamide-based inhibitor was identified with 100-fold selectivity for mosquito AChE1 over human AChE, demonstrating that subtle structural modifications to the phenoxyacetamide core can achieve high target selectivity [2]. The target compound's ortho-bromo substitution and hydroxyethyl tail represent structural variables that, based on these class-level findings, may be systematically varied to optimize cholinesterase selectivity profiles. No direct cholinesterase data exists for the specific compound; this evidence supports its potential utility as a diversification starting point rather than as a validated inhibitor.

Cholinesterase inhibition Alzheimer's disease Phenoxyacetamide SAR Neurodegeneration

Recommended Application Scenarios for 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide Based on Differential Evidence


Ortho- vs. Para-Bromo Isomer Comparator Studies in Target Identification

When probing a novel biological target with an unknown structural preference for halogen position, this ortho-bromo compound should be run head-to-head with its para-bromo isomer (CAS 51837-55-9) in the same assay panel. As the BindingDB and P2Y14R literature demonstrate, bromine positional isomerism can determine whether a phenoxyacetamide engages cruzipain (ortho-favored, IC50 = 800 nM) [1] or P2Y14R (para-favored, IC50 = 0.6 nM) [2]. Pairing both isomers in a screening cascade provides immediate SAR information about the target's halogen position preference, accelerating hit-to-lead decision-making without requiring de novo synthesis of both scaffolds.

Focused Library Synthesis Leveraging the Hydroxyethyl Handle for Late-Stage Diversification

The N-(2-hydroxyethyl) tail provides a primary alcohol that can be directly esterified, oxidized to the carboxylic acid, converted to a leaving group for nucleophilic displacement, or conjugated to fluorophores/biotin for probe development [1]. For medicinal chemistry teams building a focused library around the ortho-bromophenoxy pharmacophore, this compound serves as a ready-to-diversify intermediate that saves 1–2 synthetic steps compared to starting from 2-(2-bromophenoxy)acetic acid and building the amide bond de novo. The 98% purity grade available from commercial suppliers [2] supports direct use in parallel synthesis without additional purification.

Metabolic Disease Program Entry Point via α-Glucosidase Inhibitory Chemotype Exploration

The bromophenoxyacetamide class has demonstrated superiority over acarbose in α-glucosidase inhibition (IC50 10.30 vs. 12.00 µg/mL; binding affinity −10.8 vs. −8.2 kcal/mol) [1]. For diabetes or metabolic syndrome programs, 2-(2-bromophenoxy)-N-(2-hydroxyethyl)acetamide represents an underexplored ortho-bromo, N-hydroxyethyl variant within this validated chemotype. A systematic SAR exploration varying the bromine position (ortho, meta, para) and the N-alkyl substituent length (hydroxyethyl, hydroxypropyl, etc.) around this scaffold could yield analogs with potency improvements beyond the already favorable class baseline.

Halogen-Enriched Fragment Library Member for Crystallographic Fragment Screening

With a molecular weight of 274.11 Da, this compound falls within acceptable fragment library parameters (MW < 300 Da) while providing anomalous scattering from the bromine atom for X-ray crystallographic fragment screening [1]. The ortho-bromo substitution generates a distinctive electron density signature that facilitates unambiguous identification of binding pose in protein crystal structures. Combined with the hydroxyethyl tail's additional hydrogen-bonding capacity (2 HBD, 3 HBA), this compound offers three-dimensional binding information superior to simpler mono-functional fragments, accelerating structure-based drug design cycles.

Quote Request

Request a Quote for 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.